4SC-205 4SC-205 4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736554
InChI:
SMILES:
Molecular Formula: C33H38N8O4S
Molecular Weight:

4SC-205

CAS No.:

Cat. No.: VC20736554

Molecular Formula: C33H38N8O4S

Molecular Weight:

Purity: > 98%

* For research use only. Not for human or veterinary use.

4SC-205 -

Specification

Molecular Formula C33H38N8O4S
Appearance Solid powder

Introduction

Overview and Development Status

4SC-205 (also known as LH-031) is an orally bioavailable small-molecule inhibitor of KIF11, a kinesin spindle protein critical for mitotic spindle assembly during cell division . Developed by 4SC AG under license from Nycomed, it represents a targeted therapeutic approach for cancer treatment, with a focus on solid tumors and lymphoma .

Development Milestones

PhaseIndicationKey FindingsReference
PreclinicalLiver cancer, Lung cancerActivity in vitro models; preclinical trials ongoing in China
Phase ISolid tumors, LymphomaEstablished MTDs for different dosing schedules; proof of mechanism via biomarkers

The compound is notable for its oral administration, distinguishing it from other intravenous KIF11 inhibitors in development .

Mechanism of Action and Molecular Targeting

4SC-205 inhibits KIF11 (Eg5) by binding to its ATP-binding site, disrupting microtubule dynamics essential for spindle formation . This results in:

  • Mitotic arrest: Cells accumulate in metaphase due to spindle defects.

  • Apoptosis induction: Prolonged mitotic arrest triggers programmed cell death, particularly in spindle assembly checkpoint (SAC)-deficient cells .

Key Pharmacodynamic Effects

ParameterObservationSource
Cell cycle arrestIncreased cells in G2/M phase
Apoptosis markersElevated PARP cleavage, caspase-3 activation
Biomarker responseDose-dependent accumulation of mitotic cells in skin biopsies

Preclinical studies in neuroblastoma models demonstrated tumor shrinkage and reduced metastatic growth, validating its antitumor potential .

Preclinical Efficacy and Tumor Model Data

4SC-205 exhibits broad activity across multiple cancer models:

Neuroblastoma Models

Model TypeOutcomeApoptosis MarkersReference
SK-N-BE(2) xenograftsTumor shrinkagePARP cleavage, caspase-3 activation
SK-N-AS xenograftsTumor growth delayHistone H3 phosphorylation
3D spheroidsReduced viabilityMitotic arrest, apoptosis

Mechanistic Insights

  • SAC-deficient cells: Require prolonged exposure (96h) for full antiproliferative effects .

  • Differentiated cells: No toxicity observed, indicating tumor selectivity .

Clinical Trial Outcomes and Dosing Strategies

The Phase I "AEGIS" trial evaluated three dosing schedules:

ScheduleDose Levels (mg)MTDDLTsMedian Time on Study
Once-weekly25, 50, 100, 150, 200150Neutropenia, stomatitis42 days
Twice-weekly50, 75, 10075Neutropenia, stomatitis42 days
Continuous (daily)10, 20, 3030Not reported162 days

Key Findings

  • Biomarker validation: Skin biopsies confirmed mitotic arrest at doses ≥50 mg .

  • Safety profile: Hematologic toxicity (neutropenia) and mucositis were dose-limiting .

  • Disease control: 22% of patients achieved stable disease; one patient remained on continuous dosing for 162 days .

Pharmacokinetics and Tolerability

ParameterValueSource
Half-life~10 hours
ExposureDose-proportional
AbsorptionOral bioavailability confirmed

Toxicity Management

  • Neutropenia: Managed with dose adjustments or growth factor support.

  • Stomatitis: Reversed upon dose reduction .

Challenges and Future Directions

Tumor Biology Considerations

ChallengeSolutionReference
Prolonged tumor doubling timesContinuous dosing to maintain target inhibition
SAC-proficient tumorsCombination with agents disrupting SAC

Strategic Opportunities

  • Combination therapies: Synergy with standard chemotherapies (e.g., vincristine) or targeted agents (e.g., PARP inhibitors) .

  • Pediatric applications: Preclinical success in neuroblastoma warrants clinical exploration .

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